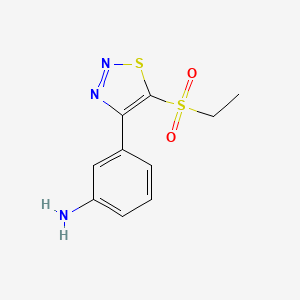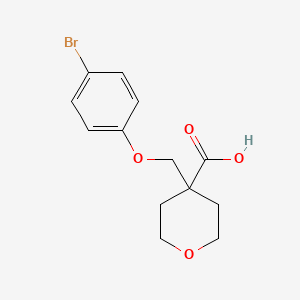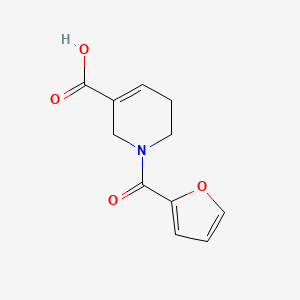![molecular formula C9H6BrF3N2 B11796801 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated benzimidazole derivatives.
Applications De Recherche Scientifique
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
5-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution, resulting in different reactivity and biological activity.
7-Chloro-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Chlorine substitution instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: The presence of the bromine atom in 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole imparts unique reactivity, making it a versatile intermediate for further functionalization. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug discovery and material science.
Propriétés
Formule moléculaire |
C9H6BrF3N2 |
|---|---|
Poids moléculaire |
279.06 g/mol |
Nom IUPAC |
4-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
Clé InChI |
GBSREXPMEYXVCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
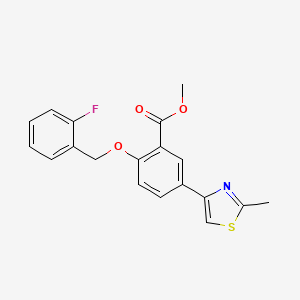

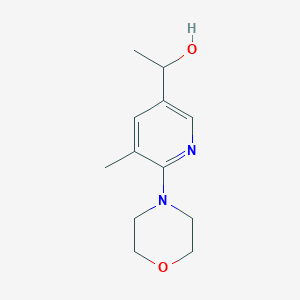

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)

